![molecular formula C13H15ClN2O2S2 B2906747 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]methanesulfonamide CAS No. 894006-99-6](/img/structure/B2906747.png)
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]methanesulfonamide
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Description
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]methanesulfonamide, also known as CMET, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CMET is a sulfonamide derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety present in this compound is known for its antimicrobial properties. It can inhibit the biosynthesis of bacterial lipids, which is crucial for the survival of bacterial cells. This makes it a potential candidate for developing new antimicrobial agents that could be effective against both Gram-positive and Gram-negative bacteria .
Antiproliferative Agents
Compounds with a thiazole nucleus have been studied for their antiproliferative effects, particularly against cancer cell lines. The ability to inhibit cell growth makes this compound a subject of interest in cancer research, where it could be used to develop new therapies for inhibiting the proliferation of cancerous cells .
Anticancer Drug Resistance
The structural complexity of thiazole derivatives allows them to interact with various biological targets, which can be leveraged to combat drug resistance in cancer treatment. By modifying the thiazole core, researchers can develop derivatives that may overcome resistance mechanisms in cancer cells .
Molecular Modelling
The compound’s structure allows for molecular modelling studies, which are essential in drug design. By understanding how the compound interacts with different receptors or enzymes, scientists can predict its behavior in biological systems and optimize its structure for better efficacy .
Biochemical Pathway Regulation
Thiazole derivatives can reset physiological systems by activating or stopping biochemical pathways and enzymes. This property can be utilized to regulate biological processes that are critical in diseases, making the compound a valuable tool in pharmacological research .
Receptor Stimulation or Blockage
Due to its reactive positions, the thiazole ring can stimulate or block receptors in biological systems. This makes it a versatile tool for studying receptor-mediated processes and for developing drugs that target specific receptors .
Nitrogen Source in Synthesis
The methanesulfonamide group in the compound can act as a nitrogen source in synthetic chemistry, particularly in the conversion of carboxylic acids to nitriles. This application is valuable in the synthesis of various organic compounds .
Synthesis of Organic Reagents
This compound can be used in the synthesis of important organic reagents, which are crucial in the development of pharmaceuticals and other medicinally important compounds. Its versatility in reactions makes it a significant asset in organic synthesis .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S2/c1-9-12(7-8-15-20(2,17)18)19-13(16-9)10-3-5-11(14)6-4-10/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIOSSNWGHMJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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